Comprehensive Technical Guide: Properties, Reactivity, and Applications of 2-Bromo-6-ethoxyaniline Hydrochloride
Comprehensive Technical Guide: Properties, Reactivity, and Applications of 2-Bromo-6-ethoxyaniline Hydrochloride
Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized aniline derivatives serve as critical building blocks for synthesizing complex heterocycles. 2-Bromo-6-ethoxyaniline hydrochloride is a bifunctional intermediate characterized by a unique 2,6-disubstitution pattern. The presence of an electrophilic ortho-bromine atom and an electron-donating ortho-ethoxy group makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions.
This whitepaper provides an in-depth technical analysis of 2-Bromo-6-ethoxyaniline hydrochloride, detailing its physicochemical properties, the mechanistic logic behind its structural design, and field-proven experimental protocols for its application in synthetic workflows.
Physicochemical Properties & Structural Analysis
To effectively utilize this compound, researchers must understand its baseline physical properties. The hydrochloride salt form is specifically engineered to overcome the inherent instability of electron-rich anilines.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Bromo-6-ethoxyaniline hydrochloride |
| CAS Registry Number | 1820686-63-2 (Salt) / 1072945-59-5 (Base) |
| Molecular Formula | C8H11BrClNO (or C8H10BrNO · HCl) |
| Molecular Weight | 252.54 g/mol |
| Purity | ≥ 97% |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
| Storage Conditions | 2-8°C, desiccated, protect from light[1] |
Structural Logic and Reactivity Mapping
The reactivity of 2-Bromo-6-ethoxyaniline is dictated by the push-pull electronic effects and the steric bulk of its substituents.
Fig 1. Structural and functional logic of 2-Bromo-6-ethoxyaniline hydrochloride substituents.
Mechanistic Insights: Reactivity & Stability
The Causality of the Hydrochloride Salt
Free anilines, particularly those with electron-donating groups like the ethoxy moiety, are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light[1]. This oxidation leads to the formation of dark, insoluble oligomers that can poison palladium catalysts. By protonating the primary amine to form the hydrochloride salt (CAS: 1820686-63-2), the lone pair of electrons on the nitrogen is sequestered. This dramatically increases the shelf-life and crystalline stability of the compound, ensuring reproducible stoichiometry during reaction setup.
Steric Shielding and Catalyst Selection
The 2,6-disubstitution pattern creates significant steric hindrance around the amine group. While this makes standard amine protection (e.g., Boc or Fmoc) kinetically sluggish, it provides a distinct advantage in cross-coupling: the amine lone pair is sterically shielded from coordinating with transition metals . Consequently, direct Suzuki-Miyaura or Buchwald-Hartwig couplings can often be performed on the unshielded bromine atom without prior amine protection, provided a sufficiently bulky, electron-rich phosphine ligand (such as XPhos or SPhos) is utilized.
Experimental Workflows & Protocols
When utilizing the hydrochloride salt in base-sensitive cross-coupling reactions, the salt must be neutralized in situ. The following self-validating protocol outlines a direct Suzuki-Miyaura cross-coupling workflow.
Fig 2. Standard synthetic workflow for direct Suzuki coupling of ortho-bromoaniline salts.
Protocol: Direct Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid to the C2 position of 2-Bromo-6-ethoxyaniline without prior amine protection.
Step 1: Reagent Preparation & In Situ Free-Basing
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To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-ethoxyaniline hydrochloride (1.0 equiv, e.g., 1.0 mmol, 252.5 mg).
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Add the desired arylboronic acid (1.2 equiv) and anhydrous Potassium Phosphate (K₃PO₄, 3.5 equiv).
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Causality Insight: 1.0 equivalent of K₃PO₄ is consumed immediately to neutralize the HCl salt and generate the free aniline base. The remaining 2.5 equivalents are required to activate the boronic acid into the reactive boronate species for the transmetalation step.
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Step 2: Catalyst Loading & Degassing 3. Add Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd) and XPhos (0.08 equiv, 8 mol%).
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Causality Insight: XPhos is selected because its bulky biaryl structure prevents the sterically hindered free amine from poisoning the Pd(0) center, while facilitating rapid oxidative addition into the C-Br bond.
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Seal the flask with a septum and purge with Argon via three vacuum/Argon cycles.
Step 3: Reaction Execution 5. Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized Water (1.0 mL) via syringe.
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Validation Check: The initial suspension will partially dissolve as the base neutralizes the salt, providing visual confirmation of the free-basing step.
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Heat the reaction mixture to 100°C in a pre-heated oil bath for 12-16 hours. Monitor the consumption of the starting material (CAS: 1072945-59-5) via TLC (Hexane/EtOAc).
Step 4: Workup & Isolation 7. Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. 8. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
Storage, Handling, and Safety
As an active pharmaceutical intermediate, 2-Bromo-6-ethoxyaniline hydrochloride requires strict adherence to safety protocols[2].
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Toxicity & Hazards: The compound is classified under GHS as harmful if swallowed (H302) and causes skin/eye/respiratory irritation (H315, H319, H335)[1].
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PPE Requirements: Operators must wear nitrile gloves, safety goggles, and a lab coat. Handling should be restricted to a certified chemical fume hood to prevent inhalation of crystalline dust (P261)[1].
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Storage Integrity: Store at 2-8°C in a tightly sealed, light-resistant container[1]. Exposure to ambient moisture or UV light will gradually degrade the material, compromising yield in sensitive catalytic cycles.
